molecular formula C16H14N2O B5758474 3-benzyl-5-(2-methylphenyl)-1,2,4-oxadiazole

3-benzyl-5-(2-methylphenyl)-1,2,4-oxadiazole

Cat. No. B5758474
M. Wt: 250.29 g/mol
InChI Key: TXVRFNQILNCHHL-UHFFFAOYSA-N
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Description

3-benzyl-5-(2-methylphenyl)-1,2,4-oxadiazole, also known as BMPO, is a heterocyclic compound that has been widely studied for its potential applications in various fields, including materials science, medicinal chemistry, and biochemistry. BMPO is a five-membered ring that contains oxygen and nitrogen atoms, which are responsible for its unique chemical and physical properties.

Scientific Research Applications

3-benzyl-5-(2-methylphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields, including materials science, medicinal chemistry, and biochemistry. In materials science, 3-benzyl-5-(2-methylphenyl)-1,2,4-oxadiazole has been used as a building block for the synthesis of novel polymers and materials with unique optical and electronic properties. In medicinal chemistry, 3-benzyl-5-(2-methylphenyl)-1,2,4-oxadiazole has been investigated for its potential as an antitumor agent, antifungal agent, and anti-inflammatory agent. In biochemistry, 3-benzyl-5-(2-methylphenyl)-1,2,4-oxadiazole has been used as a spin trap for the detection of free radicals in biological systems.

Mechanism of Action

The mechanism of action of 3-benzyl-5-(2-methylphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the formation of adducts with free radicals, which can then be detected by electron paramagnetic resonance (EPR) spectroscopy. 3-benzyl-5-(2-methylphenyl)-1,2,4-oxadiazole has been shown to protect cells from oxidative damage by scavenging free radicals and inhibiting lipid peroxidation.
Biochemical and Physiological Effects:
3-benzyl-5-(2-methylphenyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor activities. 3-benzyl-5-(2-methylphenyl)-1,2,4-oxadiazole has been shown to protect cells from oxidative damage by scavenging free radicals and inhibiting lipid peroxidation. 3-benzyl-5-(2-methylphenyl)-1,2,4-oxadiazole has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

3-benzyl-5-(2-methylphenyl)-1,2,4-oxadiazole has several advantages for lab experiments, including its high stability, low toxicity, and ease of synthesis. However, 3-benzyl-5-(2-methylphenyl)-1,2,4-oxadiazole has some limitations, including its low solubility in water and its potential to form adducts with other molecules, which can complicate data interpretation.

Future Directions

There are several future directions for the study of 3-benzyl-5-(2-methylphenyl)-1,2,4-oxadiazole, including the development of new synthesis methods, the investigation of its potential applications in materials science and medicinal chemistry, and the elucidation of its mechanism of action. 3-benzyl-5-(2-methylphenyl)-1,2,4-oxadiazole has the potential to be used in the development of novel materials with unique optical and electronic properties, as well as in the development of new drugs for the treatment of cancer, inflammation, and other diseases. Further research is needed to fully understand the biochemical and physiological effects of 3-benzyl-5-(2-methylphenyl)-1,2,4-oxadiazole and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 3-benzyl-5-(2-methylphenyl)-1,2,4-oxadiazole can be achieved by several methods, including the reaction between benzyl chloride and 2-methylphenyl hydrazine in the presence of sodium hydroxide, or by the reaction between benzyl isocyanate and 2-methylphenyl hydrazine in the presence of triethylamine. The yield of 3-benzyl-5-(2-methylphenyl)-1,2,4-oxadiazole can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the ratio of reactants.

properties

IUPAC Name

3-benzyl-5-(2-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-12-7-5-6-10-14(12)16-17-15(18-19-16)11-13-8-3-2-4-9-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVRFNQILNCHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NO2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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